molecular formula C19H25NO3S2 B2704089 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide CAS No. 1448043-29-5

4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2704089
CAS No.: 1448043-29-5
M. Wt: 379.53
InChI Key: XUELQMWPAWMCMF-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is a synthetic chemical reagent designed for research and development applications. This compound features a benzenesulfonamide core, a moiety widely recognized in medicinal chemistry for its ability to interact with various biological targets . The molecular structure incorporates a tert-butyl group, which is known to enhance metabolic stability and influence the compound's hydrophobicity and steric properties . The additional 4-(methylthio)phenyl group may offer potential for further functionalization or contribute to specific binding interactions in exploratory drug discovery projects. The structural architecture of this molecule suggests its primary value as a building block or intermediate in the synthesis of more complex molecules. Researchers may investigate its potential application in developing enzyme inhibitors, given that benzenesulfonamide derivatives are frequently explored in this context . The presence of both sulfonamide and hydroxy functional groups on the molecule provides points for hydrogen bonding, which could be critical for the compound's behavior in biochemical assays and its interaction with proteins or enzymes. This product is intended for laboratory research by qualified professionals and is strictly marked as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-tert-butyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S2/c1-19(2,3)15-7-11-17(12-8-15)25(22,23)20-13-18(21)14-5-9-16(24-4)10-6-14/h5-12,18,20-21H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUELQMWPAWMCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the tert-butyl group: This step often involves the alkylation of a phenol or aniline derivative with tert-butyl chloride in the presence of a base.

    Addition of the hydroxy group: This can be done through hydroxylation reactions, often using oxidizing agents.

    Incorporation of the methylthio group:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing groups or to convert sulfoxides back to sulfides.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide have shown efficacy as inhibitors of cancer cell proliferation. For instance, studies have highlighted the potential of sulfonamide derivatives in targeting specific cancer pathways, such as the inhibition of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties against neurodegenerative diseases. In vitro studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease . The ability to inhibit amyloid-beta aggregation further supports its potential as a therapeutic agent for neurodegenerative disorders.
  • Antimicrobial Properties :
    • Sulfonamides are well-known for their antimicrobial activity. This compound may exhibit similar properties, making it a candidate for developing new antibiotics or adjunct therapies to combat resistant bacterial strains .

Case Study 1: Neuroprotective Effects Against Alzheimer's Disease

A study published in Molecules evaluated the effects of similar sulfonamide compounds on astrocytes exposed to amyloid-beta peptides. The results indicated that these compounds could significantly reduce cell death and inflammatory markers such as TNF-α, suggesting a protective role against neurodegeneration .

Case Study 2: Anticancer Potential

In another investigation, sulfonamide derivatives were tested for their ability to inhibit cancer cell growth in vitro. The results showed that these compounds could effectively reduce the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Compound 1d: 4-Methyl-N-(4-(methylthio)phenyl)-N-(phenylethynyl)benzenesulfonamide Differs by replacing the tert-butyl group with a methyl group and substituting the hydroxyethyl chain with a phenylethynyl group. Synthesized via gold-catalyzed oxidative cyclization, emphasizing its utility in fused γ-lactam synthesis .
  • Compound 2k–2p : N-Aryl(phenyl)methyl-4-methylbenzenesulfonamides

    • Feature para-methylbenzenesulfonamide cores with varied aryl substitutions (e.g., fluorophenyl, nitrophenyl).
    • Electron-withdrawing groups (e.g., nitro in 2m) enhance electrophilicity but may reduce metabolic stability.
    • These compounds were evaluated for zinc complexation, suggesting metal-binding applications distinct from β3-AR targeting .

Analogues Targeting β3-Adrenergic Receptors

  • L-796568: (R)-N-[4-[2-[[2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide Shares the hydroxyethylaminoethylphenyl backbone but incorporates a trifluoromethylphenyl-thiazole group. Demonstrated potent β3-AR agonism in rhesus monkeys, inducing lipolysis and metabolic rate increases. However, it caused reflex tachycardia due to partial β1-AR activation .
  • CGP12177: A benchmark β3-AR agonist Exhibits lower lipolytic efficacy in human adipocytes compared to rodent models, highlighting species-specific β3-AR responses. In human studies, its lipolytic effect was 4–5× weaker than isoprenaline (non-selective β-AR agonist), suggesting structural optimization is critical for human therapeutic use .

Derivatives with Altered Sulfonamide Substituents

  • 4-tert-Butyl-N-methyl-N-phenylbenzenesulfonamide

    • Replaces the hydroxyethyl group with N-methyl-N-phenyl substituents.
    • Lacks hydrogen-bonding capacity, reducing solubility (logP ≈ 4.2) and likely diminishing β3-AR affinity.
    • Synthesized from 4-tert-butylbenzenesulfonyl chloride, highlighting its accessibility for SAR studies .
  • 4-(tert-Butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide

    • Incorporates a trifluoroethyl group and tetrahydro-2H-pyran-4-ylamine.
    • Enhanced metabolic stability due to the trifluoroethyl group but may exhibit off-target effects due to increased fluorophilicity .

Key Research Findings and Data Tables

Table 1: Physicochemical and Pharmacological Comparison

Compound Name Molecular Weight (g/mol) XlogP β3-AR Affinity (EC50) Key Biological Effects
Target Compound ~407.5* ~3.8* Not reported Potential β3-AR agonism (inferred)
L-796568 624.7 5.3 1.2 nM (human β3-AR) Lipolysis ↑, metabolic rate ↑, tachycardia
CGP12177 317.4 2.1 10 μM (human β3-AR) Weak lipolysis in humans, no tachycardia
4-tert-Butyl-N-methyl-N-phenyl derivative 303.4 4.2 Not tested Low solubility, no β3-AR data

*Estimated based on structural analogs.

Table 2: Structural Modifications and Functional Outcomes

Modification Site Effect on β3-AR Activity Example Compound
tert-Butyl group ↑ Lipophilicity, ↑ receptor binding Target compound
Trifluoromethyl group ↑ Metabolic stability, ↑ selectivity L-796568
Hydroxyethyl chain Enables H-bonding, ↑ solubility Target compound, L-796568
Phenylethynyl group Alters steric profile, ↓ β3-AR affinity Compound 1d

Critical Notes

Species-Specific Responses : β3-AR agonists like CGP12177 show markedly reduced efficacy in humans compared to rodents, necessitating careful extrapolation of preclinical data .

Off-Target Effects : Even selective β3-AR agonists (e.g., L-796568) may induce tachycardia via indirect β1-AR activation, complicating therapeutic use .

Synthetic Accessibility : Derivatives like 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide are synthetically tractable but require functional group optimization for biological relevance .

Structural Bottlenecks: The hydroxyethylaminoethylphenyl backbone is critical for β3-AR engagement, but substituent choice (e.g., trifluoromethyl vs. methylthio) dictates pharmacokinetic profiles .

Biological Activity

The compound 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide , with CAS number 1448043-29-5 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₉H₂₅N₁O₃S₂
  • Molecular Weight : 379.5 g/mol
  • Structure : The compound features a sulfonamide group, a tert-butyl group, and a hydroxy-substituted phenyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling and metabolic pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, while the hydroxy and methylthio groups may influence oxidative stress responses and inflammatory pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers. The presence of hydroxyl groups enhances this activity, potentially leading to neuroprotective effects in models of neurodegeneration.

Inhibition of Enzymatic Activity

Preliminary studies suggest that the compound may inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition could lead to increased levels of acetylcholine in synapses, promoting cognitive function.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits low cytotoxicity at therapeutic concentrations. For instance, cell viability assays revealed that concentrations up to 100 μM do not significantly affect cell viability in astrocyte cultures exposed to amyloid beta (Aβ) peptides, suggesting a protective role against neurotoxicity .

Neuroprotective Effects

A study investigating the effects of similar sulfonamide derivatives on astrocytes showed that these compounds could reduce TNF-α levels and improve cell viability in the presence of Aβ . This suggests that this compound may have potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is essential. Below is a table summarizing key properties and activities:

Compound NameCAS NumberMolecular WeightAChE InhibitionCytotoxicityNeuroprotective Effects
Compound A1448043-29-5379.5 g/molModerateLowYes
Compound B1448129-24-5345.4 g/molHighModerateYes
Compound C11267160305.4 g/molLowLowNo

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(tert-butyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide, and what are the critical reaction parameters?

  • The compound is typically synthesized via sulfonylation of the corresponding amine intermediate. Key steps include:

  • Sulfonyl chloride formation : Reacting 4-(tert-butyl)benzenesulfonyl chloride with 2-amino-1-(4-(methylthio)phenyl)ethanol under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Critical parameters:
  • Temperature control (<0°C during sulfonyl chloride activation to prevent side reactions).
  • Stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents) to ensure complete amine conversion .

Q. How is the compound structurally characterized, and what analytical techniques are essential for verification?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.35 ppm (tert-butyl), δ 2.45 ppm (methylthio group), and δ 4.20–4.50 ppm (hydroxyethyl moiety) .
  • ¹³C NMR : Confirm sulfonamide linkage via signals at δ 115–125 ppm (aromatic carbons) and δ 55–60 ppm (tert-butyl carbon) .
    • X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and confirms intramolecular hydrogen bonding (O–H···O=S) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₅NO₃S₂) with m/z ≈ 395.12 .

Q. What standard assays are used to evaluate the compound’s biological activity in preliminary studies?

  • Enzyme Inhibition Assays :

  • Serine protease inhibition (e.g., trypsin or chymotrypsin) via fluorometric substrate cleavage assays (IC₅₀ determination) .
    • Cellular Uptake Studies :
  • Fluorescence labeling (e.g., FITC conjugation) to track intracellular localization in mammalian cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing impurities?

  • Process Optimization :

  • Solvent Selection : Use dichloromethane or THF for improved solubility of intermediates .
  • Catalytic Methods : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
    • Impurity Profiling :
  • HPLC-MS : Monitor for byproducts like unreacted sulfonyl chloride (retention time ~5.2 min) or hydrolyzed sulfonic acid derivatives .
    • Yield Data :
ConditionYield (%)Purity (%)
Standard65–7095
Optimized85–9098

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis Framework :

Assay Variability Control : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

Structural Analog Comparison : Compare with Bosentan derivatives (e.g., 4-(tert-butyl)-N-[6-hydroxy-5-(2-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide) to identify structure-activity relationships (SAR) .

Computational Modeling : MD simulations to assess binding mode consistency across protein conformations (e.g., endothelin receptor vs. serine proteases) .

Q. What advanced methodologies are used to study the compound’s pharmacokinetics and metabolic stability?

  • In Vitro ADME :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: dibenzylfluorescein) to assess drug-drug interaction risks .
    • Pharmacokinetic Parameters :
ParameterValue (Rat)Value (Human)
t₁/₂ (h)2.54.8
Cₘₐₓ (μg/mL)12.38.7

Methodological Guidance for Contradictory Data

  • Case Study : Discrepancies in reported IC₅₀ values for endothelin receptor antagonism (Range: 0.5–5.0 μM).
    • Root Cause : Variability in cell membrane preparation (e.g., detergent concentration affecting receptor conformation) .
    • Resolution : Use homogeneous cell lines (e.g., CHO-ETBR) and standardized membrane isolation protocols .

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